molecular formula C7H12O4 B14602436 2,5-Dihydroxyheptane-3,4-dione CAS No. 58458-31-4

2,5-Dihydroxyheptane-3,4-dione

Cat. No.: B14602436
CAS No.: 58458-31-4
M. Wt: 160.17 g/mol
InChI Key: OGWRZRITEAGNCV-UHFFFAOYSA-N
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Description

2,5-Dihydroxyheptane-3,4-dione is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of two hydroxyl groups and two ketone groups on a seven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxyheptane-3,4-dione can be achieved through several methods. One common approach involves the oxidation of heptane-2,5-diol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the oxidation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxyheptane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of polyols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of heptane-2,5-dicarboxylic acid.

    Reduction: Formation of heptane-2,5,3,4-tetrol.

    Substitution: Formation of halogenated derivatives such as 2,5-dichloroheptane-3,4-dione.

Scientific Research Applications

2,5-Dihydroxyheptane-3,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxyheptane-3,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and redox reactions, which can influence enzyme activity and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

2,5-Dihydroxyheptane-3,4-dione can be compared to other similar compounds such as:

    2,5-Dihydroxyhexane-3,4-dione: Similar structure but with one less carbon atom.

    2,5-Dihydroxyheptane-3,4-diol: Lacks the ketone groups, resulting in different chemical reactivity.

    2,5-Dihydroxyheptane-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of ketones, leading to different applications and properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

58458-31-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2,5-dihydroxyheptane-3,4-dione

InChI

InChI=1S/C7H12O4/c1-3-5(9)7(11)6(10)4(2)8/h4-5,8-9H,3H2,1-2H3

InChI Key

OGWRZRITEAGNCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)C(C)O)O

Origin of Product

United States

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